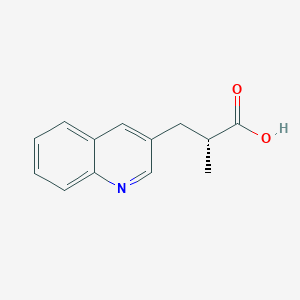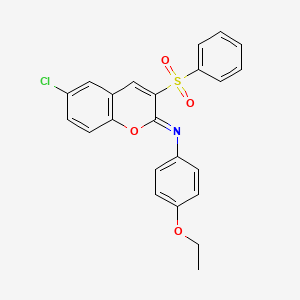
N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide, also known as FTI-276, is a small molecule inhibitor that targets farnesyltransferase enzyme. This enzyme plays a crucial role in the post-translational modification of proteins, which is necessary for their proper functioning. Inhibition of farnesyltransferase has been found to be an effective strategy for the treatment of various diseases, including cancer, cardiovascular diseases, and progeria.
Mécanisme D'action
N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide acts by inhibiting the farnesylation of proteins, which is a crucial step in their proper functioning. Farnesylation is a post-translational modification that involves the addition of a farnesyl group to the C-terminus of proteins. This modification is necessary for the proper localization and functioning of many proteins, including those involved in cell signaling and cell division. Inhibition of farnesylation leads to the accumulation of unfarnesylated proteins, which can disrupt their proper functioning and lead to cell death.
Biochemical and Physiological Effects:
N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may be due to its ability to inhibit the farnesylation of proteins involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is its specificity for farnesyltransferase enzyme. This allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation of N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosing and administration of N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide for different diseases. Finally, research is needed to develop more soluble forms of N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide to improve its in vivo efficacy.
Méthodes De Synthèse
N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide can be synthesized by reacting furan-2-ylmethylamine and thiophen-3-ylmethylamine with prop-2-enoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide in its pure form.
Applications De Recherche Scientifique
N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the growth of various cancer cells, including pancreatic, breast, and lung cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-13(15)14(8-11-5-7-17-10-11)9-12-4-3-6-16-12/h2-7,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLFFOAMNWHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CSC=C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

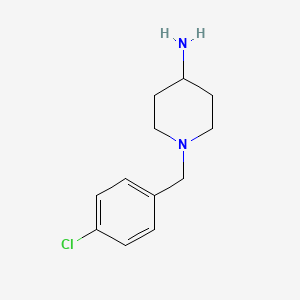
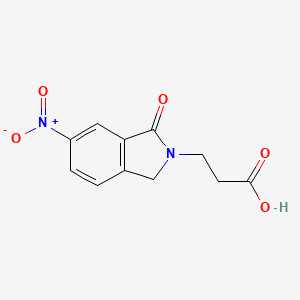
![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)
![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)
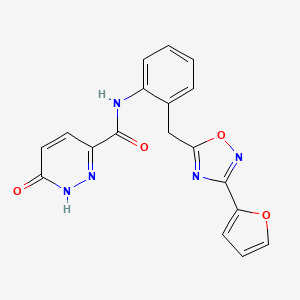
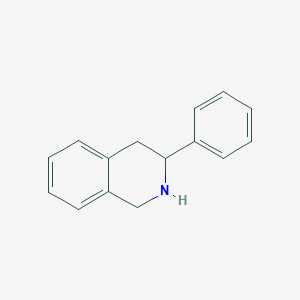
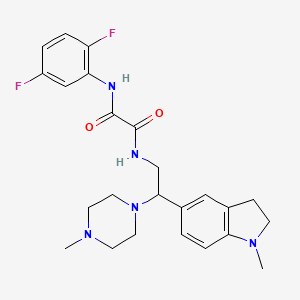
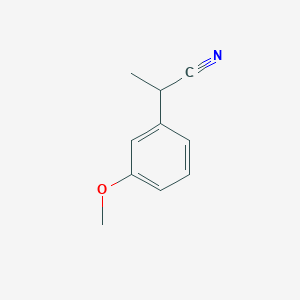
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)
